![molecular formula C19H15FN2OS2 B3005030 2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686770-85-4](/img/structure/B3005030.png)
2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comprehensive Analysis of 2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
The compound 2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a heterocyclic molecule that appears to be a derivative of pyrimidin-4-one. While the specific compound is not directly studied in the provided papers, related structures with substituted phenyl groups and pyrimidin-4-one cores are frequently investigated for their biological activities, including antitumor, antibacterial, and antiviral properties , as well as their potential as inhibitors for various enzymes .
Synthesis Analysis
The synthesis of related pyrimidin-4-one derivatives typically involves cyclocondensation reactions, as seen in the synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones . These reactions often employ basic conditions and may involve the use of intermediates such as 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones and nonsymmetric 1-substituted 2-methylisothiourea sulfates. The synthesis of 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines also provides insight into the potential synthetic routes for the target compound, involving oxidative addition reactions and deprotection steps .
Molecular Structure Analysis
Spectroscopic techniques such as FT-IR and FT-Raman are commonly used to investigate the molecular structure of pyrimidine derivatives . Density functional theory (DFT) calculations, including B3LYP method with a 6-311++G(d,p) basis set, can predict equilibrium geometry, vibrational wave numbers, and molecular stability . The molecular docking studies can also suggest the potential biological activity of the compound by predicting its interaction with biological targets .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can be influenced by the substituents on the pyrimidine ring. For instance, the introduction of a fluorine atom can significantly affect the molecule's reactivity and biological activity . The presence of a methylsulfanyl group can also lead to various chemical transformations, potentially affecting the compound's pharmacological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, can be deduced from their molecular structure and substituents. The presence of a fluorine atom can enhance the lipophilicity of the molecule, which may affect its absorption and distribution in biological systems . The crystal structure analysis can provide information on the compound's solid-state properties, including its conformation and intermolecular interactions .
Mecanismo De Acción
Thienopyrimidinones
This compound is a thienopyrimidinone, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Fluorophenyl groups
The presence of a fluorophenyl group can enhance the compound’s lipophilicity, which can improve its ability to cross cell membranes and potentially increase its bioavailability .
Sulfanyl groups
Sulfanyl groups are often used in medicinal chemistry to improve a compound’s solubility and metabolic stability .
Pharmacokinetics
Without specific studies, it’s difficult to predict the exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. Its lipophilicity and solubility (influenced by the fluorophenyl and sulfanyl groups, respectively) would likely play a significant role .
Environmental factors
The stability and efficacy of this compound could be influenced by various environmental factors such as temperature, pH, and the presence of other substances. Without specific studies, it’s difficult to provide detailed information .
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2OS2/c20-14-8-6-13(7-9-14)12-25-19-21-16-10-11-24-17(16)18(23)22(19)15-4-2-1-3-5-15/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCVHCGNJYLAAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((3,5-dimethoxybenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3004948.png)
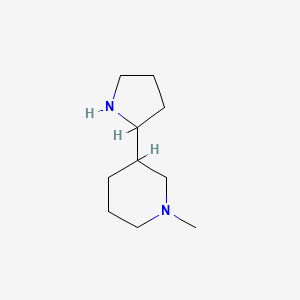

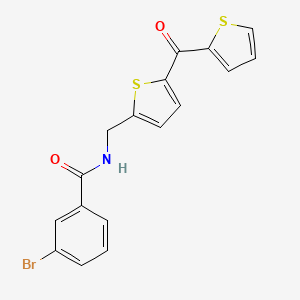
![2-[[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]amino]acetic acid](/img/structure/B3004957.png)
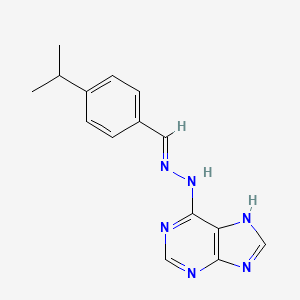
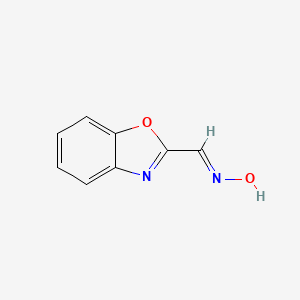
![1-Boc-4-[(benzylamino)methyl]piperidine](/img/structure/B3004963.png)
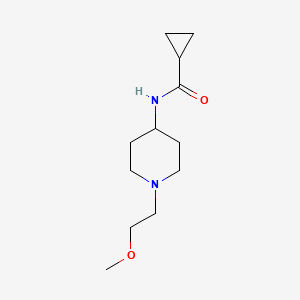
![Methyl 4-fluoro-3-[(4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3004966.png)
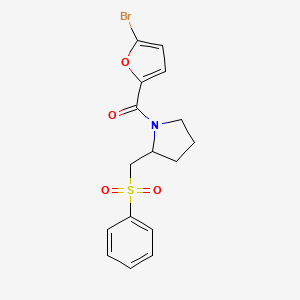
![8-methyl-2-(methylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3004968.png)
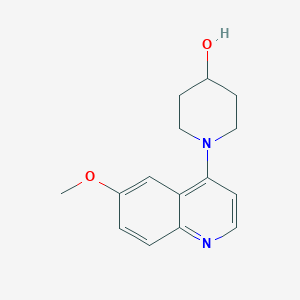
![(Z)-6-(5-((2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B3004970.png)